molecular formula C24H38O2 B055249 16-Phenylhexadec-9-enoic acid ethyl ester CAS No. 121784-14-3

16-Phenylhexadec-9-enoic acid ethyl ester

Cat. No. B055249
M. Wt: 358.6 g/mol
InChI Key: SSOAMPVGAZVUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Phenylhexadec-9-enoic acid ethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as methyl stearate and is a fatty acid ester.

Mechanism Of Action

The mechanism of action of 16-Phenylhexadec-9-enoic acid ethyl ester is not well understood. However, it is believed that this compound can interact with different proteins and enzymes in the body and affect their activity. It has been shown to inhibit the activity of lipase in different organisms, which can lead to the accumulation of fat in the body.

Biochemical And Physiological Effects

16-Phenylhexadec-9-enoic acid ethyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of lipase, which can lead to the accumulation of fat in the body. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of different diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using 16-Phenylhexadec-9-enoic acid ethyl ester in lab experiments is its availability and low cost. Moreover, this compound is stable and can be easily stored for long periods. However, the main limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 16-Phenylhexadec-9-enoic acid ethyl ester. One of the potential applications of this compound is in the development of new drugs for the treatment of different diseases. Moreover, this compound can be used as a model compound for the study of the interaction between fatty acid esters and proteins. Furthermore, the synthesis method of this compound can be optimized to improve the yield and purity of the product.

Synthesis Methods

16-Phenylhexadec-9-enoic acid ethyl ester can be synthesized by the esterification of stearic acid and ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions, and the yield of the product can be improved by using a higher concentration of the reactants.

Scientific Research Applications

16-Phenylhexadec-9-enoic acid ethyl ester has potential applications in various fields of scientific research. It has been used as a substrate for the study of lipase activity in different organisms. It has also been used as a model compound for the study of the interaction between fatty acid esters and proteins. Moreover, this compound has been used as a reference standard in the analysis of fatty acid methyl esters in different samples.

properties

CAS RN

121784-14-3

Product Name

16-Phenylhexadec-9-enoic acid ethyl ester

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

ethyl (E)-16-phenylhexadec-9-enoate

InChI

InChI=1S/C24H38O2/c1-2-26-24(25)22-18-13-11-9-7-5-3-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h3-4,14,16-17,20-21H,2,5-13,15,18-19,22H2,1H3/b4-3+

InChI Key

SSOAMPVGAZVUES-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCCCCCC/C=C/CCCCCCC1=CC=CC=C1

SMILES

CCOC(=O)CCCCCCCC=CCCCCCCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCCCCCCC=CCCCCCCC1=CC=CC=C1

synonyms

16-phenylhexadec-9-enoic acid ethyl ester
ethyl 16-phenylhexadec-9-enoate

Origin of Product

United States

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